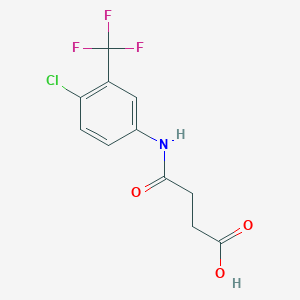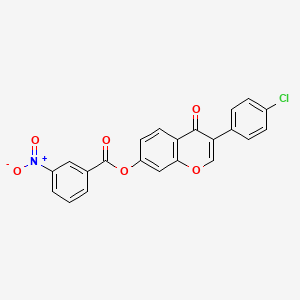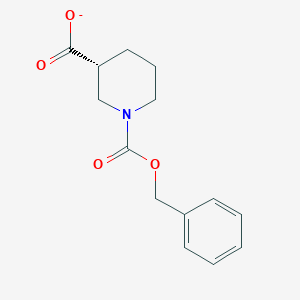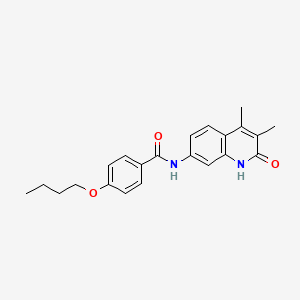
4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to impart significant chemical stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction temperature should not exceed 70°C to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反応の分析
Types of Reactions
4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)benzylamine
- 4-[[2-[[4-chloro-3-(trifluoromethyl)phenyl]amino]-3H-benzimidazol-5-yl
Uniqueness
4-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both a trifluoromethyl group and a chloro group enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C11H9ClF3NO3 |
|---|---|
分子量 |
295.64 g/mol |
IUPAC名 |
4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H9ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-2,5H,3-4H2,(H,16,17)(H,18,19) |
InChIキー |
OLKZNBSHKMJQBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B14118258.png)
![2-(Trichloromethyl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B14118263.png)
![3-(4-methoxyphenyl)-6-(3-methyl-1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14118277.png)
![3-(tert-Butyl)-5'-fluoro-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14118285.png)
![benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118292.png)







